5-Ethyl-2-propylbenzene-1-sulfonyl chloride
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Overview
Description
5-Ethyl-2-propylbenzene-1-sulfonyl chloride is an organic compound belonging to the class of sulfonyl chlorides. It is characterized by a benzene ring substituted with an ethyl group at the 5-position and a propyl group at the 2-position, along with a sulfonyl chloride group at the 1-position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method involves the electrophilic aromatic substitution of benzene derivatives. The process typically involves the nitration of benzene to introduce a nitro group, followed by reduction to an amine, and subsequent acylation to introduce the propyl group.
Friedel-Crafts Alkylation: Another method is the Friedel-Crafts alkylation, where benzene is treated with an alkyl halide in the presence of a Lewis acid catalyst to introduce the propyl group.
Sulfonylation: The final step involves the sulfonylation of the alkylated benzene derivative to introduce the sulfonyl chloride group.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis of this compound is typically carried out using continuous flow reactors to ensure consistent quality and yield.
Catalysts and Conditions: The use of specific catalysts and optimized reaction conditions is crucial to achieving high yields and purity in the industrial production of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfonyl oxide derivatives.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfonic acids or sulfonamides.
Substitution: Substitution reactions can replace the sulfonyl chloride group with other functional groups, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as ammonia (NH3) or alcohols are used for nucleophilic substitution reactions.
Major Products Formed:
Sulfonyl Oxides: Resulting from oxidation reactions.
Sulfonic Acids: Formed through reduction reactions.
Sulfonamides: Produced by substitution reactions with amines.
Scientific Research Applications
Chemistry: 5-Ethyl-2-propylbenzene-1-sulfonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Biology: It serves as a reagent in biochemical studies, particularly in the modification of biomolecules. Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-Ethyl-2-propylbenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, reacting with nucleophiles to form sulfonamides or sulfonic acids. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparison with Similar Compounds
4-Methylbenzene-1-sulfonyl chloride
2-Methylbenzene-1-sulfonyl chloride
3-Ethylbenzene-1-sulfonyl chloride
Uniqueness: 5-Ethyl-2-propylbenzene-1-sulfonyl chloride is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
5-ethyl-2-propylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-3-5-10-7-6-9(4-2)8-11(10)15(12,13)14/h6-8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLAOAWZILWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=C(C=C1)CC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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